

Toxicological Profile of O,O-Dimethyl Phosphoramidothioate: A Technical Guide

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Compound of Interest

Compound Name: *O,O-Dimethyl
phosphoramidothioate*

Cat. No.: *B101082*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for **O,O-Dimethyl phosphoramidothioate**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Notably, specific quantitative toxicological data for this compound are limited in publicly accessible literature, with many safety data sheets indicating "no data available" for key endpoints.^{[1][2][3]} Therefore, this guide also draws upon data from structurally related organophosphorus compounds to provide a broader understanding of potential hazards.

Introduction

O,O-Dimethyl phosphoramidothioate (CAS No. 17321-47-0) is an organophosphorus compound primarily used as an intermediate in the synthesis of other pesticides, such as acephate and methamidophos.^{[4][5]} Like many organophosphates, its toxicological properties are of significant interest due to the potential for human and environmental exposure. This technical guide provides a detailed overview of the known toxicological profile of **O,O-Dimethyl phosphoramidothioate**, including its physicochemical properties, mechanism of action, and available data on its toxicity. It also includes detailed experimental protocols for key toxicological assays relevant to this class of compounds and visual representations of associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **O,O-Dimethyl phosphoramidothioate** is presented in Table 1. Understanding these properties is crucial for handling, storage, and in the design of toxicological studies.

Property	Value	Reference
CAS Number	17321-47-0	[5][6]
Molecular Formula	C2H8NO2PS	[6][7]
Molecular Weight	141.13 g/mol	[6][7]
Appearance	Colorless to pale yellow oily liquid	[8]
Boiling Point	162.2 °C at 760 mmHg	[6]
Flash Point	110 °C	[1]
Density	1.283 g/cm ³	[6]
Vapor Pressure	0.000683 mmHg at 25°C	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[6]
Stability	Moisture sensitive	[6]

Toxicological Profile

While specific quantitative data for **O,O-Dimethyl phosphoramidothioate** is scarce, it is generally described as a highly toxic compound.[6] The primary mechanism of toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[9][10]

Acute Toxicity

No specific LD50 or LC50 values for **O,O-Dimethyl phosphoramidothioate** were found in the reviewed literature. Safety data sheets consistently report "no data available" for oral, dermal,

and inhalation acute toxicity.[1][2][3] However, for the structurally similar insecticide methamidophos (O,S-dimethyl phosphoramidothioate), a sublethal dose of 8 mg/kg administered intraperitoneally in rats was shown to impair cardiovascular reflexes.[11] General symptoms of acute exposure to organophosphates include dizziness, pupillary constriction, muscle cramps, excessive salivation, sweating, labored breathing, and in severe cases, convulsions and unconsciousness.[10]

Genotoxicity

There is no specific information available on the genotoxicity of **O,O-Dimethyl phosphoramidothioate**. Studies on a related compound, dimethoate, have shown it to possess mutagenic potential, causing a dose-dependent increase in the frequency of micronuclei in fish erythrocytes.[12]

Carcinogenicity

No studies on the carcinogenic potential of **O,O-Dimethyl phosphoramidothioate** have been reported. The International Agency for Research on Cancer (IARC) has not classified this compound.[1] Regulatory bodies like the EPA review carcinogenicity studies for pesticides, but no such evaluation for **O,O-Dimethyl phosphoramidothioate** was found.[13]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of **O,O-Dimethyl phosphoramidothioate** are not available. However, studies on other organophosphates have demonstrated reproductive toxicity. For instance, inhalation exposure of rats to O,O'-dimethylphosphorodithioate resulted in infertility in high-exposure males, with observed testicular lesions.[14] Another organophosphate, methyl parathion, has been shown to be a reproductive toxicant in male rats, causing significant testicular damage.[15] Chronic sub-lethal exposure to organophosphates in birds has been linked to reduced fertility and eggshell thinning.[16]

Neurotoxicity

The primary neurotoxic effect of organophosphates is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and disruption of nerve signal transmission.

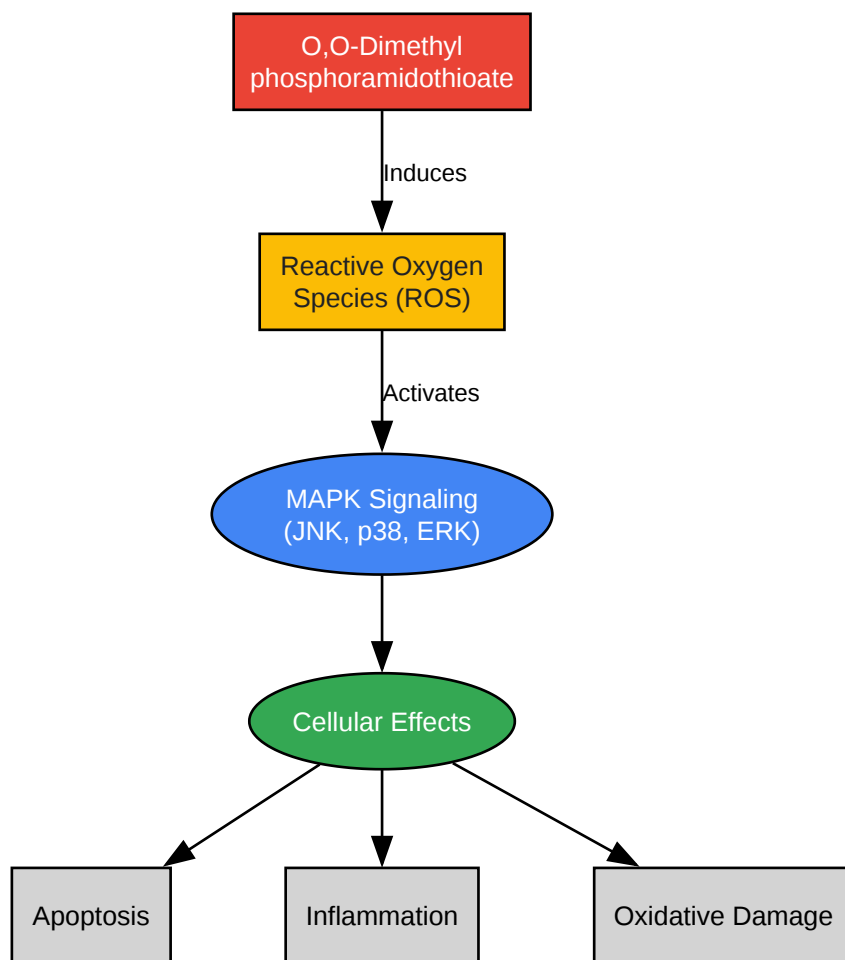
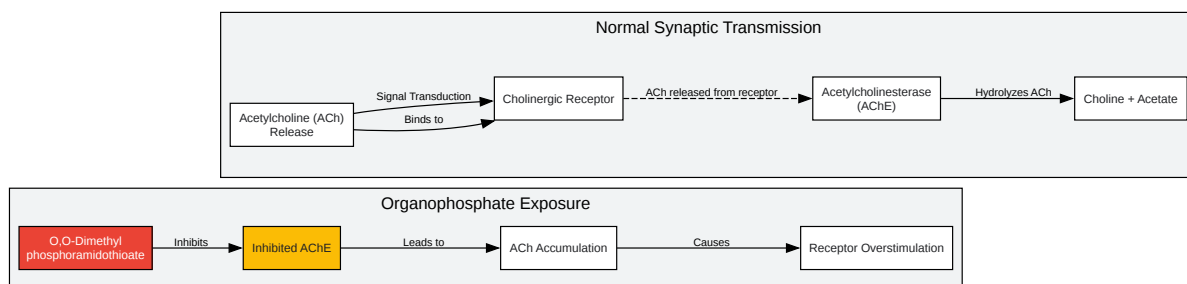
[9][17] Some organophosphates can also cause a delayed neurotoxicity, which is not directly related to AChE inhibition.[18][19] This is often assessed in studies using adult hens.[18][20][21]

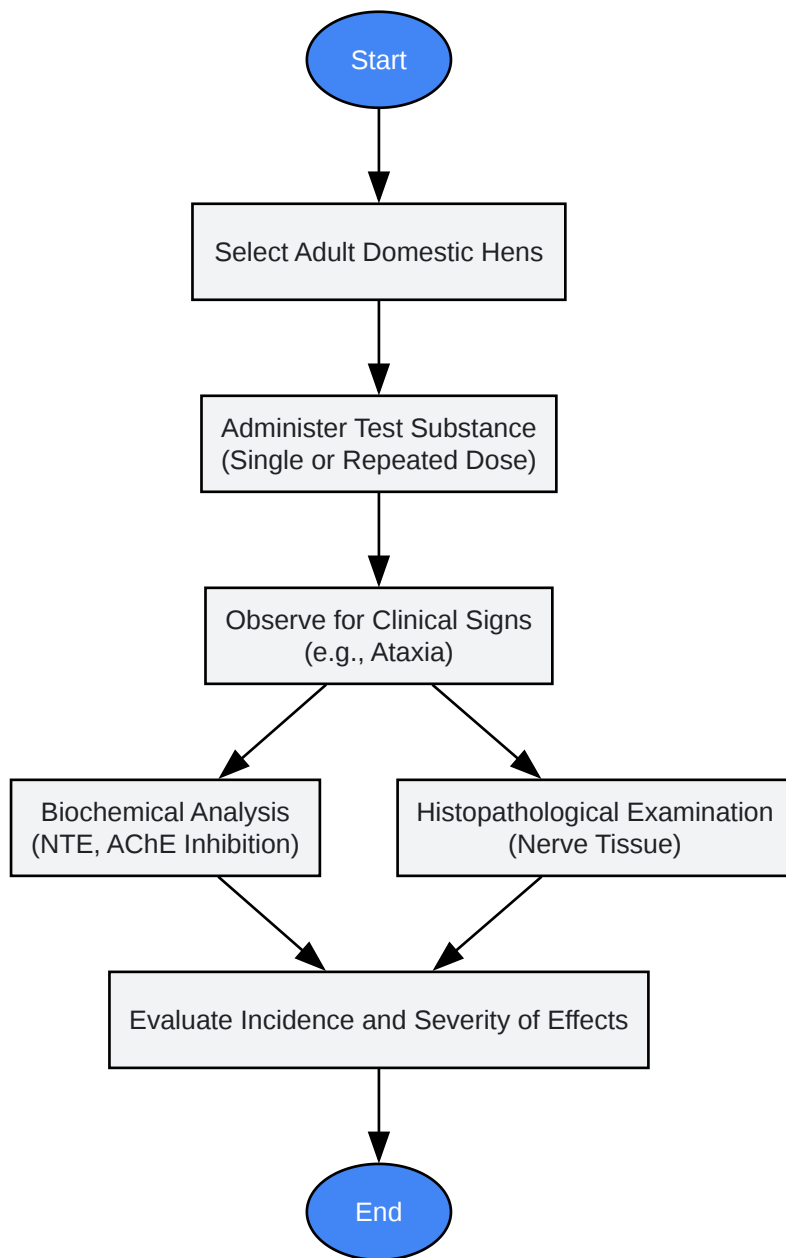
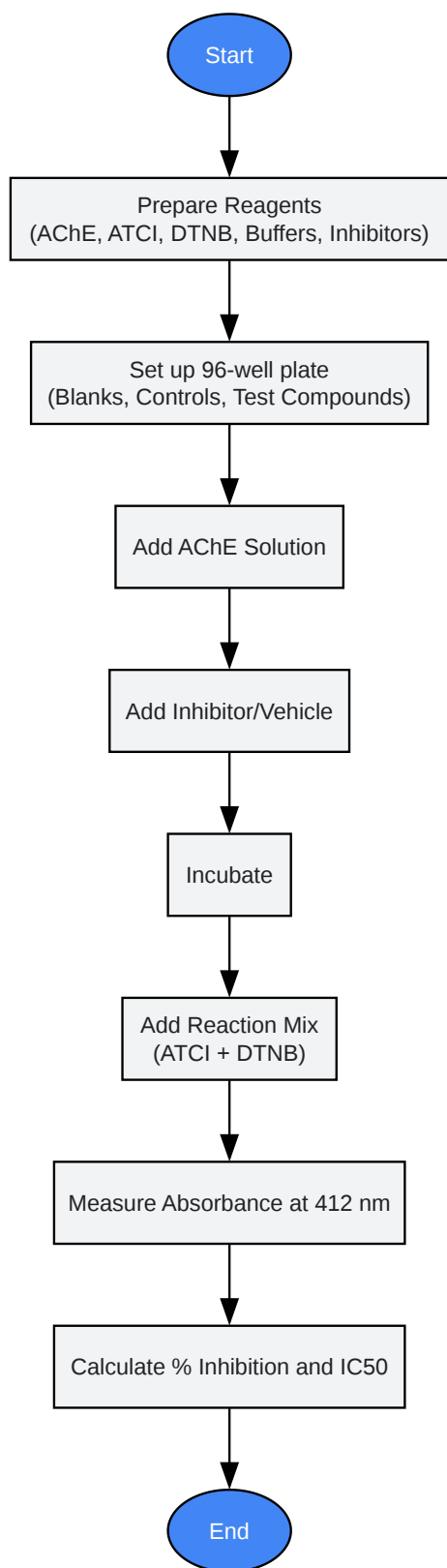
Beyond AChE inhibition, organophosphates may exert neurotoxic effects through other mechanisms, including the dysregulation of dopamine signaling and glutamatergic neurotransmission.[22] They can also induce oxidative stress by generating reactive oxygen species, which in turn stimulates the mitogen-activated protein kinase (MAPK) signaling pathway.[23][24]

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The principal mechanism of action of **O,O-Dimethyl phosphoramidothioate**, like other organophosphorus compounds, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine at neuromuscular junctions and synapses, causing continuous stimulation of cholinergic receptors.





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